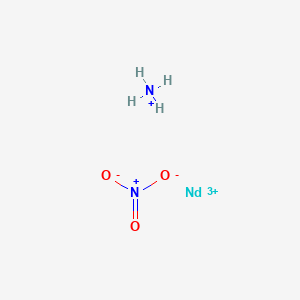

Azanium;neodymium(3+);nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

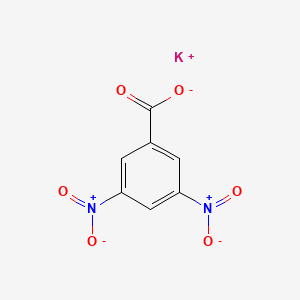

Azanium;neodymium(3+);nitrate is an inorganic compound with the chemical formula Nd(NO₃)₃. It is typically encountered as the hexahydrate, Nd(NO₃)₃·6H₂O, which is more accurately formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O to reflect its crystal structure . This compound is known for its vibrant pink/violet appearance and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azanium;neodymium(3+);nitrate can be synthesized by dissolving neodymium(III) oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]

The resulting solution is then evaporated to yield hydrated neodymium(III) nitrate, with the hexahydrate form being the most common .

Industrial Production Methods

In industrial settings, neodymium nitrate is produced through a similar process, but on a larger scale. The neodymium oxide is reacted with nitric acid in large reactors, and the resulting solution is concentrated and crystallized to obtain the hexahydrate form. This method ensures high purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Azanium;neodymium(3+);nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form neodymium oxynitrate (NdONO₃) at elevated temperatures.

Reduction: It can be reduced to neodymium(III) hydroxide (Nd(OH)₃) when reacted with ammonia water.

Substitution: It can react with other anions to form different neodymium salts, such as neodymium acetate (Nd(CH₃COO)₃) when reacted with acetic acid.

Common Reagents and Conditions

Ammonia Water: Used to reduce neodymium nitrate to neodymium hydroxide.

Acetic Acid: Used to substitute nitrate ions with acetate ions.

Elevated Temperatures: Required for oxidation reactions.

Major Products

Neodymium Oxynitrate (NdONO₃): Formed through oxidation.

Neodymium Hydroxide (Nd(OH)₃): Formed through reduction.

Neodymium Acetate (Nd(CH₃COO)₃): Formed through substitution.

Aplicaciones Científicas De Investigación

Azanium;neodymium(3+);nitrate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which azanium;neodymium(3+);nitrate exerts its effects depends on its application:

Catalysis: Acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.

Medical Imaging: Enhances contrast in imaging techniques by interacting with biological tissues and altering their magnetic properties.

Cancer Treatment: Induces cytotoxic effects in cancer cells through the generation of reactive oxygen species and disruption of cellular processes.

Comparación Con Compuestos Similares

Azanium;neodymium(3+);nitrate can be compared with other neodymium compounds:

Neodymium(III) Chloride (NdCl₃): Similar in its +3 oxidation state but differs in its anion and solubility properties.

Neodymium(III) Sulfate (Nd₂(SO₄)₃): Also exhibits the +3 oxidation state but has different solubility and reactivity characteristics.

Neodymium(III) Acetate (Nd(CH₃COO)₃): Formed through substitution reactions with acetic acid and used in different applications.

These compounds share the common feature of neodymium in the +3 oxidation state but differ in their anions, solubility, and specific applications, highlighting the versatility and uniqueness of this compound.

Propiedades

Número CAS |

15653-40-4 |

|---|---|

Fórmula molecular |

H8N7NdO15 |

Peso molecular |

490.34142 |

Sinónimos |

diammonium neodymium pentanitrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.